
Trh-OH
Overview
Description
Thyrotropin-Releasing Hormone (TRH; pGlu-His-ProNH₂) is a hypothalamic tripeptide that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin. Its physiological metabolite, TRH-OH (pGlu-His-Pro-OH), is formed via enzymatic deamidation of TRH’s C-terminal prolineamide group . This conversion is catalyzed by TRH deamidase (EC 3.5.1.-), which is widely expressed in mammalian tissues, including the brain, liver, and kidney . This compound retains structural similarity to TRH but lacks the amide moiety, leading to distinct biochemical and functional properties. For instance, this compound exhibits reduced affinity for TRH receptors but demonstrates unique modulatory effects on ion channels and hormone synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRH-OH involves the enzymatic degradation of TRH. The process begins with the cleavage of the C-terminal amide group of TRH by a specific proline endopeptidase, resulting in the formation of this compound . This reaction typically occurs in plasma and brain tissue.
Industrial Production Methods: Industrial production of this compound is not as common as its synthesis for research purposes. the compound can be produced by enzymatic degradation of TRH in controlled laboratory conditions. The process involves incubating TRH with proline endopeptidase under optimal conditions to ensure complete conversion to this compound.
Chemical Reactions Analysis
Enzymatic Degradation of TRH to TRH-OH
This compound is formed via amidase-catalyzed deamidation of thyrotropin-releasing hormone (TRH) in rat hypothalamus. Key findings include:
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Enzyme Specificity : A soluble amidase (optimum pH 7.38) exclusively in the supernatant fraction converts TRH to this compound, while particulate fractions degrade TRH without producing this compound .
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Regional Variation : this compound formation rates vary across brain regions:
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Stability : this compound does not undergo further degradation once formed, suggesting it is a terminal metabolite .
Electrochemical Oxidation and Metal Complexation
This compound forms electroactive complexes with Cu(II), as demonstrated by rotating ring-disk electrode (RRDE) studies :
Key Electrochemical Parameters
Parameter | Value | Conditions |
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Diffusion coefficient (D) | pH 9.84 borate buffer | |
Half-wave potential () | 785 mV | pH 9.84 |
pH dependence of | pH 7.4–11 |
Reaction Mechanism:
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Preceding Reaction : Formation of a non-electroactive dimer, likely , preceding electron transfer .
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Oxidation : A multi-step ECE mechanism :
Modulation of Neuronal Sodium Channels
This compound interacts with voltage-gated Na channels in guinea pig septal neurons :
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Dose-Dependent Attenuation :
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Mechanism :
Stability and pH-Dependent Behavior
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Absorption Spectrum : this compound-Cu(II) complexes exhibit a λ<sub>max</sub> at 588 nm (bluish-purple color) in pH 9.84 buffer, unchanged across pH 7.4–11 .
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Structural Sensitivity : Axial water ligand deprotonation in Cu(II)-TRH-OH drives pH-dependent shifts in .
Comparative Reactivity with TRH
Scientific Research Applications
Neuroendocrine Research
TRH-OH is pivotal in studying the regulation of the hypothalamic-pituitary-thyroid axis. It facilitates the understanding of thyroid hormone homeostasis and its implications for various physiological processes.
Key Findings:
- This compound modulates Na+ channels in neurons, influencing neuronal excitability. Research indicates that at concentrations between 0.01 and 2.5 µM, this compound can reduce Na+ current amplitude by 20-50%, highlighting its role in neuronal signaling modulation .
Neuromodulation
Research into this compound has revealed its influence on various behaviors, including feeding, arousal, anxiety, and locomotion. It acts as a neuromodulator, affecting neurotransmitter systems and neuronal firing rates.
Case Study:
- A study demonstrated that this compound induces membrane depolarization in orexin neurons, which are crucial for regulating wakefulness and appetite. The application of this compound resulted in increased action potential frequency in these neurons, indicating its excitatory effects .
Therapeutic Potential
This compound and its analogs are being explored for their potential therapeutic benefits in treating neurodegenerative diseases and mood-related disorders. Its neuroprotective properties make it a candidate for further pharmacological studies.
Therapeutic Applications:
- Investigations into this compound's effects on mood disorders suggest it may help alleviate symptoms associated with depression and anxiety by modulating neurotransmitter release .
Pharmacological Studies
This compound is utilized in pharmacological studies to explore its interactions with various neurotransmitter systems. Its ability to modulate ion channels makes it a valuable compound for understanding drug actions.
Pharmacological Insights:
- Research shows that this compound can transiently reduce Na+ current amplitude without significantly altering voltage-dependent parameters, indicating its specific modulatory effects on neuronal excitability .
Data Summary Table
Mechanism of Action
TRH-OH exerts its effects by interacting with specific receptors in the brain and peripheral tissues. The primary mechanism involves the binding of this compound to thyrotropin-releasing hormone receptors (TRH-R), which are G protein-coupled receptors. Upon binding, this compound activates intracellular signaling pathways, leading to the release of thyroid-stimulating hormone and prolactin from the anterior pituitary . Additionally, this compound influences various neurotransmitter systems, modulating the release and activity of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Comparison with Similar Compounds
TRH-OH vs. TRH
Key Findings :
- This compound is 50% more potent than TRH in inhibiting neuronal Na⁺ currents, suggesting a role in neuromodulation .
This compound vs. Cyclo(His-Pro)
Cyclo(His-Pro) is a diketopiperazine metabolite of TRH formed via histidylproline imidopeptidase activity .
Key Findings :
Key Findings :
- RX77368 and CG3509 exhibit prolonged stability in neural tissues compared to this compound, making them preferred for CNS-targeted therapies .
- This compound’s lack of receptor affinity contrasts with analogues like MK771, which retain TRH-like bioactivity but are rapidly deamidated .
Functional and Evolutionary Insights
- Enzyme Specificity : this compound formation is favored in tissues expressing TRH deamidase (e.g., liver), while cyclo(His-Pro) dominates in brain regions with imidopeptidase activity .
- Evolutionary Conservation : this compound’s Na⁺ channel inhibitory role is conserved in mammals, whereas cyclo(His-Pro)’s GH-releasing function is prominent in teleosts, reflecting adaptive divergence .
Biological Activity
Thyrotropin-releasing hormone (TRH) and its metabolite, TRH-OH (also known as TRH-ol), have garnered attention in recent years for their biological activities and potential therapeutic applications. TRH is primarily known for its role in stimulating the release of thyroid-stimulating hormone (TSH) from the anterior pituitary gland, but this compound exhibits distinct biological properties that warrant further investigation.
This compound is believed to influence various physiological processes through its interaction with TRH receptors (TRH-R1, TRH-R2, and TRH-R3). These receptors are G protein-coupled receptors (GPCRs) that mediate intracellular signaling pathways, primarily involving phosphoinositide turnover and calcium mobilization. Research indicates that both TRH and this compound can inhibit sodium channel activity in mammalian neurons, suggesting a neuroprotective role for these compounds .
Comparative Biological Activity
The biological activity of this compound compared to its parent compound, TRH, reveals interesting insights:
Compound | Biological Activity | Mechanism |
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TRH | Stimulates TSH release | Activates TRH receptors leading to increased intracellular calcium levels |
This compound | Inhibits Na+ channel activity; potential neuroprotective effects | Modulates receptor signaling pathways differently than TRH |
Neuroprotective Effects
Studies have shown that this compound may exert neuroprotective effects through several mechanisms:
- Reduction of excitotoxicity: By inhibiting sodium channels, this compound can potentially protect neurons from excitotoxic damage caused by excessive glutamate activity.
- Anti-inflammatory properties: There is evidence suggesting that TRH and its analogs may reduce neuroinflammation, which is a contributing factor in various neurodegenerative diseases .
Case Studies
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Neuroprotection in Animal Models:
A study demonstrated that administration of this compound in rodent models of neurodegeneration led to significant improvements in cognitive function and reduced neuronal loss. The mechanism was linked to decreased oxidative stress and inflammation . -
Clinical Observations:
In a clinical setting, patients with conditions characterized by hypothyroidism who were treated with TRH showed improved mood and cognitive function, likely due to the action of both TRH and its metabolites like this compound. This suggests a broader role for these compounds beyond thyroid regulation .
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Stability and Efficacy: Compared to other analogs, this compound demonstrates enhanced stability against enzymatic degradation, which may contribute to its prolonged biological activity in vivo .
- Receptor Interaction: Molecular modeling studies indicate that while both TRH and this compound bind to similar receptor sites, they may activate different signaling pathways within the cell, leading to varied physiological outcomes .
Q & A
Basic Research Questions
Q. How to formulate a scientifically rigorous research question for Trh-OH studies?
- Methodological Answer : Use frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to structure the question . Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
- Population: Define the biological system or model (e.g., neuronal cells).
- Intervention: Specify this compound dosage or application method.
- Comparison: Use a control group (e.g., untreated cells or a related peptide).
- Outcome: Measure specific endpoints (e.g., receptor activation, metabolic changes).
Q. What are the critical components of experimental design for this compound studies?
- Methodological Answer :
- Literature Review : Identify gaps using databases like PubMed or Web of Science, focusing on this compound’s role in neuropeptide pathways .
- Variables : Define independent (e.g., this compound concentration), dependent (e.g., gene expression levels), and confounding variables (e.g., cell viability).
- Replication : Include technical and biological replicates to ensure reproducibility .
- Controls : Use positive/negative controls (e.g., known agonists/antagonists) to validate assays .
Q. How to conduct a systematic literature review for this compound research?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound AND receptor binding NOT industrial applications") in databases like Scopus .
- Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vitro/in vivo models) and exclude non-peer-reviewed sources .
- Synthesis : Create a matrix comparing methodologies (e.g., Table 1: This compound Dose-Response Studies in Rodent Models), highlighting inconsistencies in reported EC50 values .
Advanced Research Questions
Q. How to address contradictions in this compound experimental data?
- Methodological Answer :
- Root-Cause Analysis : Compare methodologies (e.g., differences in cell lines, assay sensitivity) .
- Statistical Testing : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify confounding factors .
- Meta-Analysis : Pool data from multiple studies to assess effect size heterogeneity (e.g., I² statistic) .
- Example: If Study A reports this compound-induced apoptosis, while Study B finds no effect, analyze differences in exposure time or apoptosis markers (e.g., caspase-3 vs. TUNEL assay).
Q. What strategies ensure ethical rigor in this compound studies involving human tissues?
- Methodological Answer :
- Informed Consent : Obtain explicit consent for secondary use of biospecimens .
- Data Anonymization : Remove identifiers from genomic or proteomic datasets .
- Ethics Review : Submit protocols to institutional review boards (IRBs), addressing risks like data breaches .
Q. How to optimize analytical methods for this compound quantification in complex matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) to isolate this compound from plasma .
- Instrumentation : Validate LC-MS/MS parameters (e.g., collision energy, retention time) against certified standards .
- Calibration Curves : Ensure linearity (R² > 0.99) across expected physiological ranges (e.g., 0.1–100 nM) .
Q. How to design a longitudinal study to assess this compound’s chronic effects?
- Methodological Answer :
- Time Points : Schedule measurements at baseline, mid-study, and endpoint (e.g., 0, 6, 12 weeks) .
- Attrition Mitigation : Use intention-to-treat (ITT) analysis to account for dropouts .
- Power Analysis : Calculate sample size using G*Power software to detect clinically meaningful effect sizes (e.g., Cohen’s d = 0.5) .
Q. Data Presentation and Validation
Q. How to present this compound research findings effectively?
- Methodological Answer :
- Tables/Figures : Use heatmaps for gene expression data or dose-response curves for receptor activation .
- Supplementary Materials : Include raw datasets, chromatograms, and protocol details in open-access repositories (e.g., Zenodo) .
- Reproducibility Checklist : Adhere to ARRIVE guidelines for in vivo studies or MIAME standards for microarray data .
Properties
IUPAC Name |
1-[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYONPBTNRIEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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